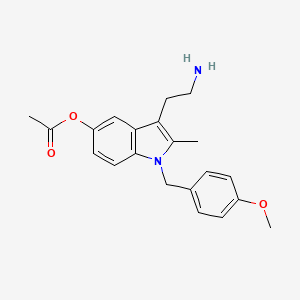
Hydroxindasate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
羟吲哚酯是一种化学化合物,分子式为C21H24N2O3。 它以其独特的结构和性质而闻名,使其成为各个科学领域的关注对象 .
准备方法
合成路线和反应条件
羟吲哚酯可以通过一系列涉及适当前体的化学反应合成。 合成路线通常涉及3-(2-氨基乙基)-1-(对甲氧基苄基)-2-甲基吲哚-5-醇与乙酸酐反应形成乙酸酯 . 反应条件包括保持受控的温度和pH值,以确保获得所需的产物。
工业生产方法
羟吲哚酯的工业生产涉及使用优化反应条件进行大规模合成,以最大限度地提高产率和纯度。 该过程包括使用高纯度试剂和先进的纯化技术,以确保最终产品符合行业标准 .
化学反应分析
反应类型
羟吲哚酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将羟吲哚酯转化为其还原形式。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 条件通常涉及控制温度和pH值以确保反应有效进行 .
主要形成的产物
从这些反应中形成的主要产物取决于具体的反应类型。 例如,氧化可能产生氧化物,而取代反应可以产生各种取代衍生物 .
科学研究应用
羟吲哚酯在科学研究中具有广泛的应用,包括:
化学: 用作各种化学反应和合成过程中的试剂。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其潜在的治疗效果以及作为药物开发的前体。
工业: 用于生产特种化学品和材料
作用机制
羟吲哚酯的作用机制涉及它与特定分子靶标和途径的相互作用。它通过与靶蛋白或酶结合来发挥作用,调节其活性。 这种相互作用可以导致各种生物学效应,具体取决于所涉及的特定靶标和途径 .
相似化合物的比较
羟吲哚酯可以与其他类似化合物进行比较,例如:
生物活性
Hydroxindasate, a compound derived from the 8-hydroxyquinoline family, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on various studies.
1. Chemical Structure and Synthesis
This compound is characterized by its 8-hydroxyquinoline backbone, which is known for conferring multiple pharmacological properties. The synthesis of this compound typically involves the modification of the 8-hydroxyquinoline structure to enhance its biological activity. Recent studies have demonstrated various synthetic routes that yield this compound with high purity and yield, allowing for extensive biological testing.
2.1 Antiviral Activity
This compound has shown promising antiviral properties. In vitro studies indicate that it exhibits significant inhibitory effects against several viral strains, including H1N1 influenza. For instance, docking studies reveal that this compound binds effectively to viral proteins, suggesting a mechanism of action that could rival established antiviral drugs like Tamiflu .
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. This compound demonstrates potent activity against various bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these pathogens have been reported as low as 6.72 mg/mL, indicating strong bactericidal effects .
2.3 Anti-inflammatory Effects
In addition to its antimicrobial and antiviral activities, this compound exhibits anti-inflammatory properties. Experimental models have shown that it significantly reduces inflammation in carrageenan-induced edema in rats, with inhibition rates reaching up to 94% . This suggests potential applications in treating inflammatory diseases.
3.1 In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
| Activity Type | Test Method | Results |
|---|---|---|
| Antiviral | Docking studies | Binding affinity: -6.6 kcal/mol |
| Antimicrobial | MIC tests | Effective against E. coli (6.72 mg/mL) |
| Anti-inflammatory | Edema model | 94% inhibition at 3 hours |
These findings underscore the compound's multifaceted biological activity and its potential as a therapeutic agent.
3.2 In Vivo Studies
Further research includes in vivo assessments where this compound was administered to animal models to evaluate systemic effects and toxicity profiles. Preliminary results indicate that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses.
4. Conclusion and Future Directions
This compound represents a promising candidate for further pharmacological development due to its diverse biological activities, including antiviral, antimicrobial, and anti-inflammatory effects. Ongoing research aims to elucidate its mechanisms of action more clearly and explore its potential in clinical settings.
Future studies should focus on:
- Detailed pharmacokinetic profiles.
- Long-term toxicity assessments.
- Clinical trials to evaluate efficacy in human subjects.
The versatility of this compound makes it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
属性
CAS 编号 |
7008-14-2 |
|---|---|
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
[3-(2-aminoethyl)-1-[(4-methoxyphenyl)methyl]-2-methylindol-5-yl] acetate |
InChI |
InChI=1S/C21H24N2O3/c1-14-19(10-11-22)20-12-18(26-15(2)24)8-9-21(20)23(14)13-16-4-6-17(25-3)7-5-16/h4-9,12H,10-11,13,22H2,1-3H3 |
InChI 键 |
FEPRMHVEXSXGPN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)C)CCN |
规范 SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)C)CCN |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















